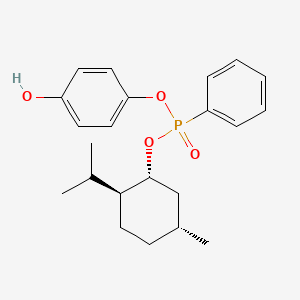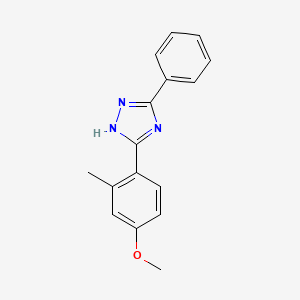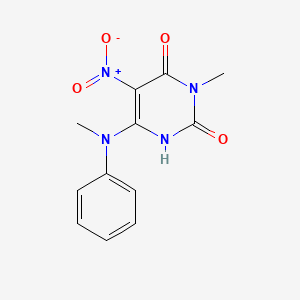![molecular formula C12H7N3O4 B12905525 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one CAS No. 920507-06-8](/img/structure/B12905525.png)
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a nitrophenyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One method involves the condensation of 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on an alumina support under microwave irradiation, yielding high product efficiency within a short reaction time . Another method involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furo[2,3-d]pyrimidines.
Scientific Research Applications
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the furo[2,3-d]pyrimidine core can interact with nucleic acids or proteins, affecting their function .
Similar Compounds:
Furo[2,3-d]pyrimidin-4-amine: A related compound with similar structural features but different substituents.
Benzo[4,5]furo[3,2-d]pyrimidine: Another heterocyclic compound with a fused benzene ring, used in organic light-emitting diodes (OLEDs).
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine, known for its biological activity as a CDK2 inhibitor.
Uniqueness: this compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new materials and bioactive molecules.
Properties
| 920507-06-8 | |
Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H7N3O4/c16-12-13-6-8-5-10(19-11(8)14-12)7-1-3-9(4-2-7)15(17)18/h1-6H,(H,13,14,16) |
InChI Key |
LEYRGLSVMNSKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)NC(=O)N=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione](/img/no-structure.png)


![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)

![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
